4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide
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Description
Scientific Research Applications
Hydrogen Bonding in Enaminones
The study of the crystal structures of anticonvulsant enaminones, including compounds structurally similar to 4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide, reveals insights into hydrogen bonding patterns. These compounds exhibit intramolecular hydrogen bonds, forming chains of molecules that impact their molecular structure and properties (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Activity of Quinazolinone Derivatives
Research on the synthesis and antimicrobial activity of quinazolinone derivatives, which are structurally related to this compound, has shown potential antibacterial and antifungal properties. This suggests a possible application in developing antimicrobial agents (Naganagowda & Petsom, 2011).
Development of CCR5 Antagonists
The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, which are structurally akin to this compound, have led to the development of novel non-peptide CCR5 antagonists. These compounds have shown significant bioactivity, indicating their potential use in therapeutic applications (Cheng De-ju, 2014, 2015).
Synthesis of Naphthyridinone Derivatives
Research on the synthesis of naphthyridinone derivatives from compounds similar to this compound has been conducted. These derivatives have potential applications in various fields due to their unique chemical properties (Medvedeva et al., 2009).
Investigation of Farnesyl Protein Transferase Inhibitors
Studies have been conducted on the synthesis of novel derivatives of compounds structurally related to this compound, exploring their role as farnesyl protein transferase inhibitors. This research is significant for developing new therapeutic agents (Mallams et al., 1998).
Synthesis of Calcium-Channel Antagonist Derivatives
The synthesis of 1,4-dihydropyridine derivatives, structurally similar to this compound, has been studied. These compounds are potential calcium-channel antagonists, indicating their relevance in pharmacological research (Linden, Şafak, Şimşek, & Gündüz, 2011).
Properties
IUPAC Name |
4-chloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-8-6-12(7-9-13)18(25)23-17-5-2-10-24(19(17)26)11-14-15(21)3-1-4-16(14)22/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEGHIDQPCCPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.